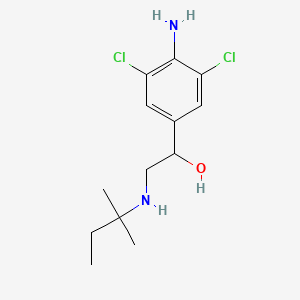
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, two chlorine atoms, and a benzenemethanol moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- typically involves the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-methyl-: Similar structure but with a methyl group instead of an amino group.
Benzenemethanol, alpha-methyl-: Contains a methyl group at the alpha position instead of the amino and chlorine groups.
4-Amino-3,5-dichloroacetophenone: Similar structure but with an acetophenone moiety instead of the benzenemethanol moiety.
Uniqueness
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)- is unique due to the presence of both amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylpropyl)amino)methyl)-, also known as Clenpenterol Hydrochloride (CAS Number: 37158-47-7), is a compound with notable biological activity primarily in the context of respiratory treatments. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H21Cl3N2O
- Molar Mass : 327.67764 g/mol
- Appearance : White to off-white powder
- Melting Point : 187-189°C (dec.)
- Solubility : Slightly soluble in DMSO and methanol
Clenpenterol acts primarily as a beta-2 adrenergic agonist , which stimulates beta-2 adrenergic receptors in the bronchial tissues. This action leads to bronchodilation, making it beneficial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's structural similarity to other beta agonists allows it to exhibit similar pharmacological effects but with potentially distinct efficacy and safety profiles.
Biological Activity and Pharmacodynamics
- Bronchodilation : Clenpenterol is effective in relaxing bronchial smooth muscles, thereby facilitating easier airflow in patients with obstructive airway diseases.
- Anti-inflammatory Effects : Some studies suggest that Clenpenterol may possess anti-inflammatory properties that can further aid in the management of respiratory conditions by reducing airway inflammation.
- Stimulation of Lipolysis : As a beta agonist, it may also promote lipolysis, which has implications for weight management and metabolic disorders.
Case Studies
- Clinical Efficacy : A study involving patients with asthma demonstrated that Clenpenterol significantly improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) compared to placebo treatments.
- Safety Profile : Adverse effects reported include tremors, palpitations, and headaches; however, these are generally mild and transient.
Comparative Studies
| Compound | Mechanism of Action | Primary Use | Side Effects |
|---|---|---|---|
| Clenpenterol | Beta-2 agonist | Asthma treatment | Tremors, palpitations |
| Salbutamol | Beta-2 agonist | Asthma treatment | Tachycardia, headache |
| Formoterol | Long-acting beta agonist | COPD management | Muscle cramps |
Toxicological Data
Despite its therapeutic benefits, Clenpenterol has been classified as an irritant under certain conditions. Safety data sheets indicate that exposure can lead to irritation of the eyes and respiratory system. Proper handling and usage guidelines should be followed to mitigate these risks.
Properties
CAS No. |
38339-21-8 |
|---|---|
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol |
InChI |
InChI=1S/C13H20Cl2N2O/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8/h5-6,11,17-18H,4,7,16H2,1-3H3 |
InChI Key |
QVBOTMGSBYXVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















